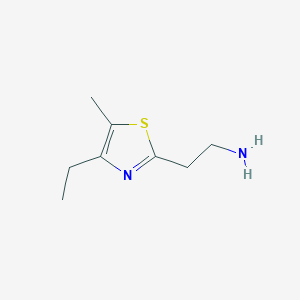

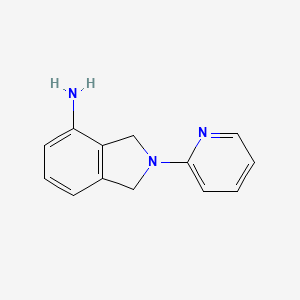

2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine

説明

科学的研究の応用

Anti-Fibrosis Activity

The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has been explored for their anti-fibrotic potential . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, some derivatives demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone. Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising results, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

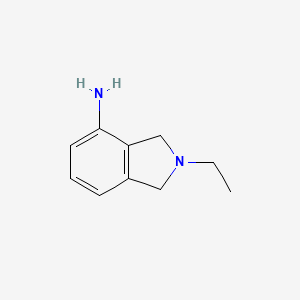

C–H Amination Mediated by Cupric Acetate

The compound 2-(pyridin-2-yl)aniline serves as a removable directing group in promoting C–H amination. It facilitates the effective amination of β-C(sp2)–H bonds in benzamide derivatives using various amines, even in the presence of functional groups, under mild conditions .

N-Heterocycle Synthesis

The N-(pyridin-2-yl)imidates can be converted into N-heterocycles. For instance, they readily yield 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine when reacted with corresponding ethylenediamine or 1,3-diaminopropane .

Anti-Fungal Effects

Although not extensively studied, molecular docking and dynamics simulations suggest that N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives exhibit anti-fungal properties .

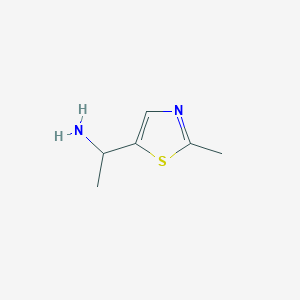

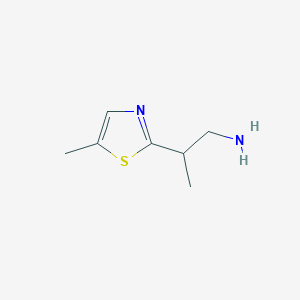

Csp3-H Oxidation to Pyridin-2-yl-methanones

An efficient copper-catalyzed synthesis converts pyridin-2-yl-methanes to pyridin-2-yl-methanones via direct Csp3-H oxidation with water. This method is applicable to various aromatic ring systems, including substituted benzene, thiophene, thiazole, pyridine, and triazine .

将来の方向性

The future directions for research on “2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyridine derivatives in medicinal chemistry , this compound could potentially be a subject of future research in this field.

作用機序

Target of Action

The primary target of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are the main structural proteins in the extracellular matrix of various tissues. By inhibiting these enzymes, the compound can potentially disrupt the formation of collagen, which is particularly relevant in conditions characterized by excessive collagen deposition, such as fibrosis .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity This results in a decrease in the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylases affects the collagen synthesis pathway . Under normal conditions, these enzymes hydroxylate specific proline residues in the collagen molecule, which is a necessary step for the formation of stable triple-helical collagen molecules. By inhibiting these enzymes, 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine disrupts this process, leading to a decrease in the formation of stable collagen molecules .

Result of Action

The primary result of the action of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is the inhibition of collagen formation . This is evidenced by a decrease in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This could potentially lead to a reduction in fibrosis, a condition characterized by excessive deposition of collagen in the tissues.

特性

IUPAC Name |

2-pyridin-2-yl-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBWQDXBAHASJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine | |

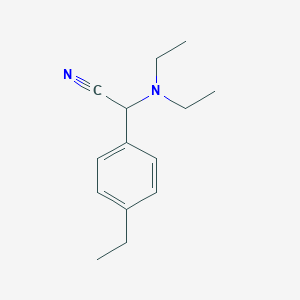

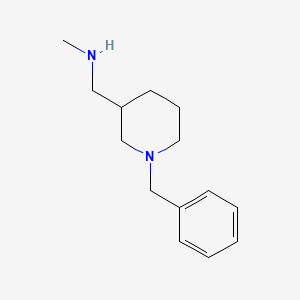

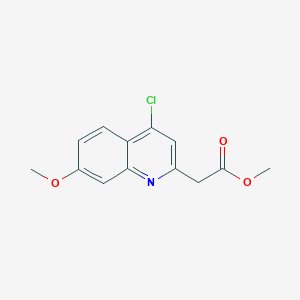

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol](/img/structure/B3200042.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol](/img/structure/B3200045.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)